molecular formula C16H11ClFN3O2 B13832267 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-2-(nitromethylene)-1H-1,4-benzodiazepi-ne

7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-2-(nitromethylene)-1H-1,4-benzodiazepi-ne

Cat. No.: B13832267
M. Wt: 331.73 g/mol
InChI Key: LNBSUDABAFLTFV-MDZDMXLPSA-N
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Description

7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethylene-2H-1,4-benzodiazepine is a chemical compound belonging to the benzodiazepine classIt is a synthetic precursor of Midazolam, an anesthetic, anticonvulsant, sedative, and hypnotic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethylene-2H-1,4-benzodiazepine involves several steps. One common method includes the alkylation of 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one-4-oxide with 2-bromoethyl acetate and sodium hydride in dimethylformamide. The product is then treated with acetic anhydride to form a diester, which is subsequently subjected to ammonolysis using methanolic ammonia .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethylene-2H-1,4-benzodiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various benzodiazepine derivatives, which can have different pharmacological properties .

Scientific Research Applications

7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethylene-2H-1,4-benzodiazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethylene-2H-1,4-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction is crucial for its use as an anesthetic and anticonvulsant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethylene-2H-1,4-benzodiazepine is unique due to its specific chemical structure, which allows for selective binding to GABA receptors. This selectivity contributes to its distinct pharmacological profile, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C16H11ClFN3O2

Molecular Weight

331.73 g/mol

IUPAC Name

(2E)-6-chloro-5-(2-fluorophenyl)-2-(nitromethylidene)-1,3-dihydro-1,4-benzodiazepine

InChI

InChI=1S/C16H11ClFN3O2/c17-12-5-3-7-14-15(12)16(11-4-1-2-6-13(11)18)19-8-10(20-14)9-21(22)23/h1-7,9,20H,8H2/b10-9+

InChI Key

LNBSUDABAFLTFV-MDZDMXLPSA-N

Isomeric SMILES

C1/C(=C\[N+](=O)[O-])/NC2=C(C(=CC=C2)Cl)C(=N1)C3=CC=CC=C3F

Canonical SMILES

C1C(=C[N+](=O)[O-])NC2=C(C(=CC=C2)Cl)C(=N1)C3=CC=CC=C3F

Origin of Product

United States

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